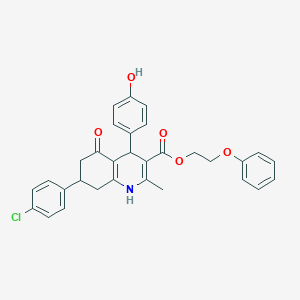![molecular formula C15H17NO4S B5220909 N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)
N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry and biochemistry. MPB is a sulfonamide derivative that has a unique chemical structure, which makes it a promising candidate for developing new drugs and therapies.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood. However, it is believed that MPB exerts its biological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase activity has been shown to have a wide range of therapeutic benefits, including the treatment of glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease the production of pro-inflammatory cytokines. MPB has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize, and its unique chemical structure makes it a promising candidate for developing new drugs and therapies. However, MPB also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments involving MPB.
Direcciones Futuras
There are several future directions for MPB research. One area of interest is the development of new drugs and therapies based on the chemical structure of MPB. Another area of interest is the investigation of the mechanism of action of MPB. Understanding how MPB exerts its biological effects could lead to the development of new treatments for various diseases. Additionally, further research is needed to determine the optimal conditions for using MPB in lab experiments, including the best solvents and concentrations to use.
Métodos De Síntesis
The synthesis of MPB involves the reaction between 4-methoxyphenol and 2-chloroethylbenzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an ether linkage between the two compounds, leading to the formation of MPB. The reaction can be optimized by controlling the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential application in medicinal chemistry and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. MPB has also been investigated for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-7-9-14(10-8-13)20-12-11-16-21(17,18)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWVXWACRPNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)
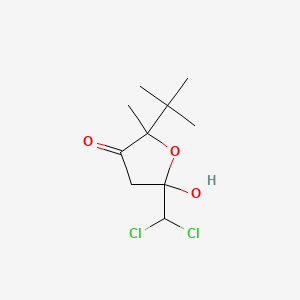
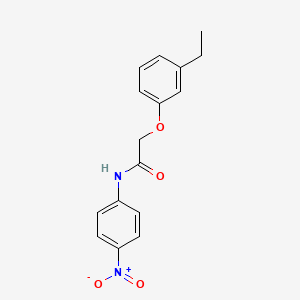
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5220873.png)
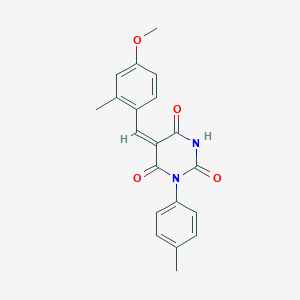
![1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5220890.png)
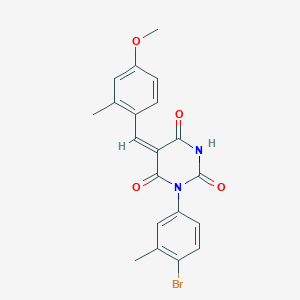
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5220897.png)
![2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile - 4-methylmorpholine (1:1)](/img/structure/B5220903.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)
